molecular formula C8H13NO2 B1168149 neurotoxin III, Radianthus macrodactylus CAS No. 122781-94-6

neurotoxin III, Radianthus macrodactylus

Cat. No.: B1168149
CAS No.: 122781-94-6
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Description

Historical Background and Discovery

The discovery and characterization of neurotoxin III from Radianthus macrodactylus emerged from systematic investigations into marine cnidarian venoms during the latter half of the twentieth century. Initial research into sea anemone neurotoxins began in the 1980s when scientists established that voltage-gated sodium channels served as the primary biological targets for these marine-derived compounds. The specific isolation and structural characterization of neurotoxin III from Radianthus macrodactylus was documented in scientific literature, with early studies focusing on determining the positions of disulfide bridges within the toxin structure.

Chemical modification studies of neurotoxin III were conducted to elucidate the functional roles of specific amino acid residues, particularly arginine residues, in the toxin's biological activity. These investigations revealed that chemical modifications using compounds such as malonic aldehyde and cyclohexanedione could significantly alter the toxicity profile of the neurotoxin, providing insights into structure-activity relationships. The systematic characterization of this neurotoxin contributed to the broader understanding of sea anemone venom composition and the evolutionary development of cnidarian toxins.

Research efforts in the 1990s expanded to include immunochemical studies of neurotoxin III, employing competitive enzyme-linked immunosorbent assay techniques with polyclonal antibodies to map antigenic determinants. These studies demonstrated that the toxin's conformation was crucial for its antigenic activity, with disulfide bond modifications leading to substantial changes in antibody affinity. The historical development of research on this neurotoxin reflects the growing recognition of marine organisms as sources of bioactive compounds with potential scientific and therapeutic applications.

Taxonomic Classification of Radianthus macrodactylus

Radianthus macrodactylus belongs to the phylum Cnidaria, representing one of the most ancient and successful groups of multicellular animals. Within this phylum, the organism is classified under the class Anthozoa, which encompasses sea anemones, corals, and related cnidarians characterized by their polyp body form and absence of a medusa stage. The taxonomic hierarchy places Radianthus macrodactylus within the order Actiniaria, which includes more than 1100 species of sea anemones distributed across marine environments worldwide.

Properties

CAS No.

122781-94-6

Molecular Formula

C8H13NO2

Synonyms

neurotoxin III, Radianthus macrodactylus

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Neurotoxins

Structural Comparison

Table 1: Structural Features of RTX-III and Related Toxins
Toxin Source Residues Disulfide Bonds β-Sheet Core Key Structural Differences
RTX-III R. macrodactylus 48 3 (Cys4–46, 6–36, 29–44) Four-stranded antiparallel Extended C-terminal β-strand
RpII R. paumotensis 47 3 Four-stranded antiparallel Shorter C-terminus
ATX Ia A. sulcata 47 3 Four-stranded antiparallel Altered N-terminal β-strand
AP-A Anthopleura xanthogrammica 49 3 Four-stranded antiparallel Similar core, variable surface loops
  • Conserved Core : All toxins share the four-stranded β-sheet core, but variations occur in loop regions and terminal extensions. For example, RTX-III has two additional residues at the C-terminus compared to RpII, elongating its third β-strand .
  • Disulfide Bonds : Identical bonding patterns across homologs ensure structural stability .

Functional and Stability Comparisons

Table 2: Functional and Biochemical Properties
Toxin Thermal Stability pH Stability Key Functional Residues Hemolytic Activity
RTX-III Irreversible denaturation >53°C Stable at pH 2–10; activity spikes at pH >10 Lysine residues critical for binding Moderate
RTX-SII (actinoporin) Denaturation at 53°C Inactivated at pH <2 or >12 Surface-exposed aromatic residues High
Anthopleurin B Stable up to 60°C Stable at pH 4–9 Asn-16, Ser-19 for VGSC binding None
  • Thermal Stability: RTX-III undergoes irreversible conformational changes above 53°C, similar to actinoporin RTX-SII from the same species . In contrast, Anthopleurin B (from Anthopleura spp.) retains stability up to 60°C .
  • pH Sensitivity : RTX-III’s activity increases at alkaline pH (>10), likely due to ionization of lysine residues enhancing sodium channel binding .

Antigenic and Immunochemical Differences

  • Antigenic Determinants : RTX-III shares antigenic sites (positions 2, 11, 20, 28, 46–48) with homologs like RpII and ATX Ia. However, substitutions at these positions reduce cross-reactivity with polyclonal antibodies .
  • Modification Effects : Acetylation of RTX-III’s lysine residues abolishes toxicity, highlighting their role in target interaction .

Evolutionary and Biotechnological Insights

  • Evolutionary Conservation : Phylogenetic analysis groups RTX-III with long-chain neurotoxins from snakes and sea anemones, suggesting convergent evolution in targeting VGSCs .
  • Biomedical Potential: RTX-III’s structural robustness and target specificity make it a template for developing analgesics or antiarrhythmic drugs .

Preparation Methods

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is employed to separate neurotoxin III based on its charge properties. Two sequential IEC steps are typically utilized:

  • Anion-Exchange Chromatography (DEAE-Cellulose) :

    • The dialyzed extract is loaded onto a DEAE-cellulose column equilibrated with 10 mM phosphate buffer (pH 7.0).

    • Unbound proteins are washed with the same buffer, while bound contaminants are eluted using a linear gradient of 0–1 M NaCl.

    • Neurotoxin III, which exhibits weak binding to DEAE resins under these conditions, is collected in the flow-through fraction.

  • Cation-Exchange Chromatography (CM-Cellulose or SP-Sephadex) :

    • The DEAE flow-through is applied to a CM-cellulose or SP-Sephadex column equilibrated with 10 mM phosphate buffer (pH 7.0).

    • A NaCl gradient (0–1 M) elutes neurotoxin III, which typically elutes at ~0.3–0.5 M NaCl due to its cationic nature.

Table 1: Ion-Exchange Chromatography Conditions for Neurotoxin III Purification

Column TypeBuffer (pH)Elution GradientToxin Elution RangeReference
DEAE-Cellulose10 mM PO<sub>4</sub> (7.0)0–1 M NaClFlow-through
CM-Cellulose10 mM PO<sub>4</sub> (7.0)0–1 M NaCl0.3–0.5 M NaCl
SP-Sephadex C-2510 mM PO<sub>4</sub> (7.0)0–1 M NaCl0.4–0.6 M NaCl

Gel Filtration Chromatography

Gel filtration (size-exclusion chromatography) further purifies neurotoxin III by separating molecules based on hydrodynamic radius. A Sephadex G-50 column (2.2 × 46 cm) equilibrated with phosphate buffer (pH 7.0) containing 0.15 M NaCl is commonly used. Neurotoxin III, with a molecular weight of ~5 kDa, elutes in the mid-to-late fractions, distinct from larger proteins (>30 kDa) and smaller peptides (<3 kDa).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Final polishing of neurotoxin III is achieved via RP-HPLC using a C18 column (e.g., Nucleosil 300-7C18) and a gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA). Neurotoxin III typically elutes at 40–50% acetonitrile, yielding a purity >95% as assessed by analytical HPLC and SDS-PAGE.

Table 2: RP-HPLC Parameters for Neurotoxin III Purification

ColumnMobile PhaseGradient ProgramToxin Elution (% Acetonitrile)Reference
Nucleosil 300-7C180.1% TFA in H<sub>2</sub>O/acetonitrile20–60% over 40 min40–50%
C180.1% TFA in H<sub>2</sub>O/acetonitrile10–70% over 60 min45–55%

Structural and Functional Characterization

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of neurotoxin III. Studies report a molecular mass of 5,378.33 Da for the native toxin, consistent with its theoretical mass calculated from its amino acid sequence.

Table 3: Secondary Structure Composition of Neurotoxin III

Structural FeaturePercentage CompositionExperimental MethodReference
β-Sheets40–45%CD Spectroscopy
Random Coils30–35%CD Spectroscopy
α-Helices<10%CD Spectroscopy

Biological Activity Assays

The lethality of neurotoxin III is quantified via mouse bioassays, with a reported LD<sub>50</sub> of 2.5 μg/kg. Electrophysiological studies on Na<sub>V</sub> channels demonstrate that neurotoxin III inhibits inactivation of Na<sub>V</sub>1.1–Na<sub>V</sub>1.3 and Na<sub>V</sub>1.6 subtypes at nanomolar concentrations.

Challenges and Optimizations

  • Low Natural Abundance : Neurotoxin III constitutes <0.1% of total protein in Radianthus macrodactylus, necessitating large-scale extraction (1–2 kg of tissue for milligram quantities).

  • Proteolytic Degradation : Inclusion of protease inhibitors (e.g., PMSF, EDTA) during homogenization improves yield.

  • Scale-Up Limitations : Transitioning from laboratory-scale to industrial production requires optimizing chromatography resin capacities and gradient elution parameters .

Q & A

Q. What methods are used to determine the amino acid sequence of neurotoxin III?

The amino acid sequence of neurotoxin III was established using enzymatic digestion (e.g., trypsin and staphylococcal proteinase) followed by peptide fragment analysis via Edman degradation. This revealed a 48-residue polypeptide with six cysteine residues and one tryptophan, critical for disulfide bond formation and structural stability .

Q. How is neurotoxin III isolated and purified from Radianthus macrodactylus?

Isolation typically involves homogenizing tentacle tissue, followed by gel filtration chromatography and ion-exchange chromatography to separate neurotoxins from other proteins. Reverse-phase HPLC is used for final purification, ensuring high purity for structural and functional studies .

Q. What is the primary mechanism of action of neurotoxin III on sodium channels?

Neurotoxin III binds to voltage-gated sodium channels (Nav), delaying inactivation and prolonging depolarization. This is studied via electrophysiological assays (e.g., patch-clamp) using neuroblastoma cells or Xenopus oocytes expressing Nav isoforms .

Q. How is the secondary structure of neurotoxin III characterized?

Circular dichroism (CD) spectroscopy reveals ~50% antiparallel β-sheets, a hallmark of sea anemone neurotoxins. UV spectroscopy and intrinsic fluorescence measurements further assess tertiary structure, particularly the role of tyrosine residues in structural stability .

Advanced Research Questions

Q. How do amino group modifications impact neurotoxin III’s toxicity?

Chemical modifications (e.g., acetylation of lysine residues) reduce toxicity by altering electrostatic interactions with sodium channels. Toxicity is quantified via LD50 assays in crustaceans or mice, with structural changes validated by CD and fluorescence spectroscopy .

Q. What experimental approaches correlate conformational stability with functional activity under thermal stress?

Differential scanning calorimetry (DSC) and CD spectroscopy show irreversible denaturation at >53°C, with β-sheet content decreasing as disordered structures increase. Hemolytic activity assays (e.g., erythrocyte lysis) confirm functional loss post-denaturation .

Q. How does pH alter neurotoxin III’s structure and activity?

Acidic (pH <2) or alkaline (pH >12) conditions induce irreversible conformational changes, monitored via pH titration with CD spectroscopy. At pH >10, increased ionization enhances hemolytic activity, likely due to altered membrane interaction dynamics .

Q. What mutagenesis strategies identify critical residues for neurotoxin III’s sodium channel interaction?

Site-directed mutagenesis (e.g., replacing Asn-16 or Ser-19 with alanine) disrupts binding to Nav channels. Electrophysiological assays and homology modeling based on Anthopleurin B (a related toxin) reveal residue-specific contributions to binding affinity .

Q. How does neurotoxin III compare to actinoporins (e.g., RTX-SII) in membrane interaction mechanisms?

Unlike actinoporins (which form pores via sphingomyelin binding), neurotoxin III targets ion channels. Comparative studies use lipid bilayer assays for actinoporins and sodium channel-expressing cells for neurotoxins, highlighting divergent functional pathways .

Q. What computational methods predict neurotoxin III’s functional motifs?

3D-plotting and molecular dynamics simulations analyze sequence-structure-function relationships. For example, conserved residues in the β-hairpin motif (e.g., Cys residues) are critical for sodium channel binding, validated by in vitro mutagenesis .

Methodological Notes

  • Data Contradictions : Thermal denaturation studies ( vs. 17) suggest neurotoxin III and RTX-SII (an actinoporin) exhibit distinct stability profiles, emphasizing the need for toxin-specific characterization.
  • Functional Assays : Hemolytic activity is pH- and temperature-sensitive, requiring standardized conditions (e.g., 37°C, pH 7.4) for reproducibility .
  • Structural Validation : Always combine biophysical techniques (CD, DSC) with functional assays to confirm that observed structural changes impact activity.

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